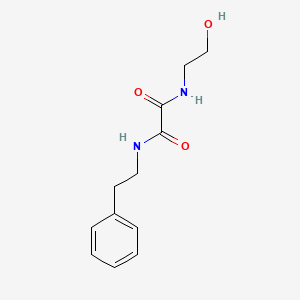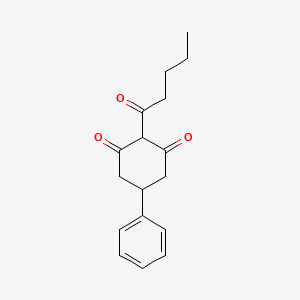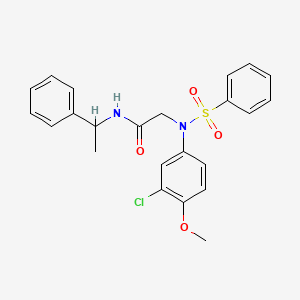
N-(2-hydroxyethyl)-N'-(2-phenylethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N'-(2-phenylethyl)ethanediamide, commonly known as HPEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPEE belongs to the class of ethylenediamine derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of HPEE is not fully understood. However, studies have shown that HPEE can interact with various cellular targets, including enzymes and receptors. HPEE has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). HPEE has also been shown to interact with various receptors, including the epidermal growth factor receptor (EGFR) and the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
HPEE has been shown to have various biochemical and physiological effects. In medicine, HPEE has been shown to possess anti-inflammatory properties by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. HPEE has also been shown to possess anti-tumor and anti-cancer properties by inhibiting the activity of MMPs and inducing apoptosis in cancer cells.
In agriculture, HPEE has been shown to enhance plant growth and productivity by increasing the uptake of nutrients and water by plants. HPEE has also been shown to increase the activity of various enzymes involved in photosynthesis and respiration.
Advantages and Limitations for Lab Experiments
HPEE has several advantages for lab experiments, including its high purity and stability. HPEE is also readily available and easy to synthesize. However, HPEE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of HPEE. In medicine, future studies could focus on the development of HPEE-based drugs for the treatment of cancer and other diseases. In agriculture, future studies could focus on the development of HPEE-based fertilizers and pesticides to enhance crop productivity and control pests and diseases. In industry, future studies could focus on the development of HPEE-based corrosion inhibitors and surfactants for various applications.
Conclusion:
In conclusion, HPEE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPEE has been synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and industry. HPEE has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future studies could focus on the development of HPEE-based drugs, fertilizers, pesticides, corrosion inhibitors, and surfactants for various applications.
Synthesis Methods
The synthesis of HPEE involves the reaction of 2-phenylethylamine with ethylenediamine in the presence of ethylene glycol. The reaction results in the formation of HPEE, which is then purified using column chromatography. The purity of HPEE can be determined using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
HPEE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, HPEE has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. HPEE has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
In agriculture, HPEE has been studied for its ability to enhance plant growth and productivity. HPEE has been shown to increase the yield of various crops, including rice, wheat, and maize. HPEE has also been investigated for its potential use as a natural pesticide to control pests and diseases in crops.
In industry, HPEE has been studied for its potential use as a corrosion inhibitor in various applications, including oil and gas pipelines and water treatment plants. HPEE has also been investigated for its potential use as a surfactant in various applications, including detergents and personal care products.
properties
IUPAC Name |
N'-(2-hydroxyethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-8-14-12(17)11(16)13-7-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXDUKBBKZDXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)

![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)

![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)
